![molecular formula C16H12N4O3 B14354554 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one CAS No. 90735-55-0](/img/structure/B14354554.png)
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a methyl group, and a diazenyl linkage to a nitrophenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-nitroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methylquinolin-2(1H)-one under basic conditions to form the desired diazenyl compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one involves its interaction with cellular targets such as enzymes and receptors. The diazenyl linkage and nitrophenyl group play crucial roles in its biological activity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl substitutions, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
90735-55-0 |
|---|---|
Molekularformel |
C16H12N4O3 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O3/c1-19-15-8-3-2-5-11(15)9-14(16(19)21)18-17-12-6-4-7-13(10-12)20(22)23/h2-10H,1H3 |
InChI-Schlüssel |
CTAWAJADCDPUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


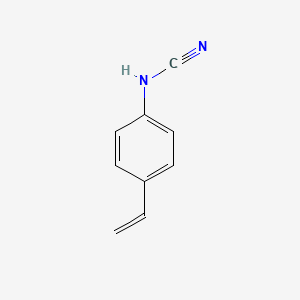
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

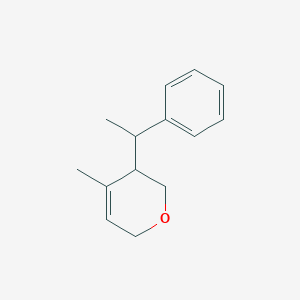
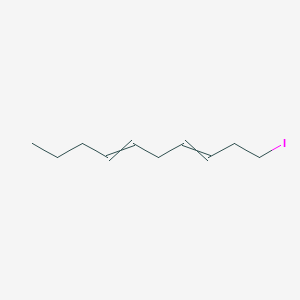
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
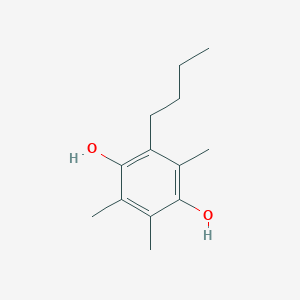
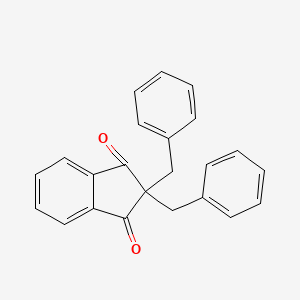
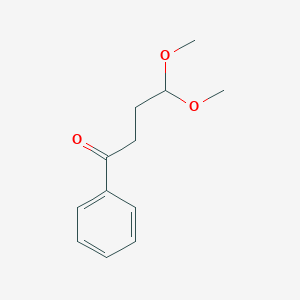
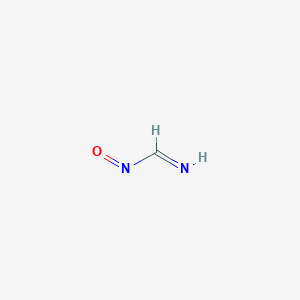
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
